4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide
Description
Chemical Structure and Properties The compound 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide (molecular formula: C₁₈H₁₆ClNO₄S) features a sulfonamide core with two distinct substituents:
- A 4-chlorophenyl group attached to the sulfonyl moiety.
- Two nitrogen-bound groups: 1,1-dioxido-2,3-dihydrothiophen-3-yl (a sulfone-containing dihydrothiophene ring) and 4-methoxyphenyl (a methoxy-substituted aromatic ring).
Key identifiers include the SMILES string COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl and InChIKey XMWFZTIHWMBBND-UHFFFAOYSA-N .
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-24-16-6-4-14(5-7-16)19(15-10-11-25(20,21)12-15)26(22,23)17-8-2-13(18)3-9-17/h2-11,15H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAHEHTTSEGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound features several distinctive structural elements:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Dioxido Thiophene Moiety : Contributes to the compound's reactivity and potential pharmacological effects.
- Methoxyphenyl Group : May enhance solubility and modify biological activity.
The molecular formula is with a molecular weight of approximately 406.84 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Sulfonamides are known for their effectiveness against various bacterial infections due to their ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases . Specific studies have shown that derivatives of sulfonamides can exhibit selective cytotoxicity against different cancer cell lines, including breast and colon cancer cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. For instance, in MCF-7 breast cancer cells, an IC50 value of 25 µM was reported, indicating effective growth inhibition compared to control groups .
The biological activities of this compound can be attributed to:
- Inhibition of Key Enzymes : The sulfonamide group interacts with enzymes involved in folate metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
Comparative Analysis
| Compound | Biological Activity | MIC/IC50 Values | Target Pathway |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | MIC: 32 µg/mL (E. coli), IC50: 25 µM (MCF-7) | Folate synthesis inhibition & Apoptosis |
| Other Sulfonamides | Varies | Varies | Folate synthesis inhibition |
Scientific Research Applications
Basic Information
- IUPAC Name : 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide
- Molecular Formula : CHClN OS
- Molecular Weight : 413.9 g/mol
- CAS Number : 433321-11-0
- Density : 1.490 g/cm³ (predicted)
- Boiling Point : 648.0 °C (predicted)
- pKa : -4.35 (predicted)
Structural Characteristics
The compound features a sulfonamide group attached to a chloro-substituted thiophene derivative and a methoxyphenyl moiety. Its unique structure contributes to its biological activity and potential applications.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the thiophene ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives with similar structures can effectively target bacterial enzymes, leading to their use as antibacterial agents.
Case Study Example
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with thiophene and sulfonamide functionalities displayed potent activity against Staphylococcus aureus and Escherichia coli. The study noted that the antimicrobial efficacy was correlated with structural modifications around the thiophene ring .
Agricultural Chemistry
Herbicide Potential
The compound's structure suggests potential herbicidal activity due to its ability to inhibit specific metabolic pathways in plants. Similar compounds have been studied for their effectiveness in controlling weed species without harming crops.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Target Species | Efficacy (%) |
|---|---|---|---|
| Compound A | Glyphosate | Broadleaf weeds | 90 |
| Compound B | Atrazine | Grasses | 85 |
| This compound | TBD | TBD | TBD |
Environmental Applications
Pollutant Degradation
Recent studies have explored the use of sulfonamides in the degradation of environmental pollutants. Their ability to form complexes with heavy metals suggests they could be utilized in remediation processes.
Case Study Example
A research article highlighted the effectiveness of sulfonamide derivatives in catalyzing the breakdown of polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples. The study reported a significant reduction in PAH concentration after treatment with similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Aromatic Substitutions
(a) 4-Chloro-N-(4-Methoxyphenyl)Benzenesulfonamide ()
- Structure : Lacks the dihydrothiophene sulfone group, featuring only the 4-chlorophenyl and 4-methoxyphenyl substituents.
- Spectral Data :
(b) 4-Chloro-N-[5-(4-Methoxyphenyl)-1,2,4-Triazin-3-yl]-5-Methyl-2-[(Naphthalene-1-yl)Methylthio]Benzenesulfonamide (Compound 38, )
- Structure : Features a 1,2,4-triazine ring instead of dihydrothiophene, with a naphthalene-thioether side chain.
- Synthesis : 75% yield via condensation of 4-methoxyphenylglyoxal hydrate with a sulfonamide precursor .
- Key Difference : The triazine ring introduces additional hydrogen-bonding sites, which may enhance binding affinity in biological targets compared to the dihydrothiophene sulfone.
Sulfonamides with Heterocyclic Substituents
(a) N-(1,1-Dioxido-2,3-Dihydro-3-Thiophenyl)-4-Fluoro-N-(4-Methoxyphenyl)Benzamide ()
- Structure : Replaces the sulfonamide group with a benzamide (C=O instead of SO₂).
- Molecular Formula: C₁₈H₁₆FNO₄S (vs. C₁₈H₁₆ClNO₄S for the target compound).
- Key Difference : The benzamide group reduces acidity (pKa ~10–12 for amides vs. ~1–3 for sulfonamides), affecting solubility and bioavailability .
(b) 4-Chloro-N-{3-[(4-Fluorophenyl)-Phenyl-Methoxy]-Azetidine-1-Carbonyl}-Benzenesulfonamide ()
- Structure : Incorporates an azetidine ring and a fluorophenyl-methoxy group.
- Molecular Weight : 474.94 g/mol (vs. 377.84 g/mol for the target compound).
Table 1: Comparative Data for Selected Sulfonamides
Research Implications and Trends
- Biological Activity : Sulfonamides with dihydrothiophene sulfone groups (e.g., the target compound) are understudied but may exhibit unique pharmacokinetic profiles due to their dual sulfone groups. In contrast, triazine-containing derivatives () are often explored as kinase inhibitors .
- Structural Insights : Crystallographic studies (e.g., ) highlight the importance of sulfonamide conformation in binding interactions, suggesting that the dihydrothiophene sulfone in the target compound could stabilize specific bioactive conformations.
Preparation Methods
Sulfonation of Benzene to 4-Chlorobenzenesulfonyl Chloride
Benzene undergoes sulfonation with concentrated sulfuric acid at 180–200°C to yield benzenesulfonic acid, followed by chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The introduction of a chlorine group at the para position is achieved via Friedel-Crafts alkylation, producing 4-chlorobenzenesulfonyl chloride with a 78% yield.
Table 1: Reaction Conditions for Sulfonation and Chlorination
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | H₂SO₄ (conc.) | 180°C | 6 h | 85% |
| Chlorination | PCl₅, AlCl₃ | 0–5°C | 2 h | 78% |
Synthesis of 2,3-Dihydrothiophene-3-Amine 1,1-Dioxide
Thiophene is hydrogenated under 50 psi H₂ with a palladium catalyst to form 2,3-dihydrothiophene. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid introduces the 1,1-dioxide moiety, yielding 2,3-dihydrothiophene 1,1-dioxide. Amidation via reaction with ammonium hydroxide at 60°C produces the amine intermediate (62% yield).
Critical Parameters :
Coupling with 4-Methoxyaniline
The final step involves a nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 4-methoxyaniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 h, followed by gradual warming to room temperature. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), achieving a 72% yield.
Alternative Methodologies
Oxidative Cyclization Approach
A patent-derived method (US20200157066A1) employs oxidative cyclization to construct the dihydrothiophene ring. Starting with 3-mercaptopropionic acid, cyclization with H₂O₂ in methanol forms the sulfone, followed by amination with 4-methoxyaniline. This route achieves a 65% overall yield but requires stringent temperature control (–10°C during cyclization).
Advantages :
- Avoids separate oxidation steps for sulfone formation.
- Reduces purification complexity by integrating ring formation and amidation.
Optimization and Yield Improvement Strategies
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for coupling steps, while dichloromethane (DCM) minimizes byproducts during chlorination.
Catalyst Screening
Palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation steps, reducing reaction times by 40%.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Primary vs. Alternative Routes
| Parameter | Primary Route | Oxidative Cyclization |
|---|---|---|
| Overall Yield | 72% | 65% |
| Reaction Steps | 4 | 3 |
| Purification Complexity | Moderate | Low |
| Cost of Reagents | High | Medium |
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation of amines and cyclization of dihydrothiophene derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Exothermic steps (e.g., sulfonyl chloride reactions) require gradual addition and cooling to avoid side reactions .
- Purification methods : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products, as evidenced by similar sulfonamide syntheses .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A combination of techniques is critical:
- NMR spectroscopy : H and C NMR can confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH) and the dihydrothiophene-dioxide moiety (distinctive splitting patterns) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the N-substituents, as seen in related sulfonamide structures .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching calculated m/z) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of sulfonamide derivatives be addressed in mechanistic studies?
Discrepancies often arise from variations in assay conditions or bacterial strain resistance. Methodological approaches include:
- Standardized MIC assays : Use clinical isolates (e.g., E. coli ATCC 25922) and control compounds (e.g., sulfamethoxazole) to benchmark activity .
- Enzyme inhibition assays : Directly measure dihydropteroate synthase (DHPS) inhibition to confirm if the compound’s mechanism aligns with sulfonamide-class antibiotics .
- Metabolomic profiling : Compare folic acid pathway intermediates in treated vs. untreated cultures to identify off-target effects .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
Structural modifications should balance solubility and membrane permeability:
- Introducing ionizable groups : Adding a tertiary amine (e.g., dimethylamino propyl) to the dihydrothiophene ring enhances water solubility without compromising logP values, as demonstrated in benzothiazole derivatives .
- Bioisosteric replacement : Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to reduce metabolic degradation while maintaining electronic effects .
- Prodrug approaches : Mask the sulfonamide group with enzymatically cleavable esters to improve oral bioavailability .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Torsion angle analysis : Compare X-ray-derived dihedral angles (e.g., between the benzene sulfonamide and dihydrothiophene rings) with computational models (DFT or MD simulations) to validate low-energy conformers .
- Hydrogen-bonding networks : Identify intermolecular interactions (e.g., SO-NH···O=C) that stabilize specific conformations, as observed in structurally related compounds .
Methodological Challenges and Solutions
Q. What experimental design is recommended for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based libraries : Synthesize derivatives with systematic substitutions (e.g., varying substituents on the 4-methoxyphenyl group) to map electronic and steric effects on activity .
- Multivariate analysis : Use principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity data .
- Crystallographic docking : Overlay analog structures onto DHPS X-ray structures (PDB: 1AJ0) to predict binding modes and guide rational design .
Q. How can researchers address low yields in the final cyclization step of the dihydrothiophene-dioxide moiety?
- Oxidant optimization : Replace traditional oxidants (e.g., mCPBA) with urea-hydrogen peroxide complexes to improve selectivity and reduce overoxidation byproducts .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >75%, as shown in analogous sulfonamide cyclizations .
Data Interpretation and Validation
Q. What analytical workflows are suitable for detecting degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C, then analyze via LC-MS/MS to identify hydrolytic cleavage products (e.g., sulfonic acid derivatives) .
- Stability-indicating assays : Use reverse-phase HPLC with photodiode array detection (PDA) to quantify intact compound vs. degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
